molecular formula C25H27N3O3 B2466585 N-cyclohexyl-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide CAS No. 894909-36-5

N-cyclohexyl-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide

Cat. No.: B2466585
CAS No.: 894909-36-5
M. Wt: 417.509
InChI Key: GIGBLOIZUDQJLV-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a naphthyridine core, and a benzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as the use of anhydrous solvents, controlled temperatures, and specific catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

N-cyclohexyl-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives and benzoyl-substituted compounds. Examples include:

Uniqueness

N-cyclohexyl-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use .

Biological Activity

N-cyclohexyl-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide (CAS Number: 894909-36-5) is a compound belonging to the class of naphthyridine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C25H27N3O3, with a molecular weight of approximately 417.50 g/mol. Its structure includes a cyclohexyl group, a naphthyridine core, and an acetamide moiety which may contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to N-cyclohexyl derivatives exhibit significant anticancer properties. For instance, a related naphthyridine derivative demonstrated an IC50 value of 5.3 µM against human ribonucleotide reductase (hRR), suggesting potent inhibitory activity that could be leveraged in cancer therapy .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research has shown that naphthyridine derivatives often possess antibacterial properties against various strains of bacteria, including multi-drug resistant strains . The specific activity of N-cyclohexyl derivatives against Gram-positive and Gram-negative bacteria remains an area for further exploration.

In Vitro Studies

In vitro studies on similar compounds have revealed cytotoxic effects against several cancer cell lines. For example, a study reported that a closely related naphthyridine compound induced growth arrest in multiple tumor cell lines with GI50 values ranging from 0.025 to 2 µM . These findings highlight the potential of N-cyclohexyl derivatives in cancer treatment.

Case Study 1: Anticancer Efficacy

A study conducted on a series of naphthyridine derivatives found that modifications at the C-position significantly influenced cytotoxicity against breast cancer cell lines. The most active compound exhibited a strong growth inhibitory effect and was identified as a multikinase inhibitor targeting pathways essential for tumor growth .

Case Study 2: Antimicrobial Activity

Another investigation into the antimicrobial properties of naphthyridine derivatives revealed promising results against resistant bacterial strains. Compounds with similar structural motifs demonstrated low MIC values against MRSA and vancomycin-resistant enterococci (VRE), suggesting that N-cyclohexyl derivatives could be effective in treating resistant infections .

Data Tables

Activity Type IC50/Effect Reference
Anticancer (hRR)5.3 µM
Cytotoxicity (various cell lines)GI50: 0.025 - 2 µM
Antimicrobial (MRSA)Low MIC values

Properties

IUPAC Name

N-cyclohexyl-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c1-16-8-11-18(12-9-16)23(30)21-14-28(15-22(29)27-19-6-4-3-5-7-19)25-20(24(21)31)13-10-17(2)26-25/h8-14,19H,3-7,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGBLOIZUDQJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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